An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one. The pyridazinone core is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document outlines a logical and efficient synthetic pathway, commencing with the preparation of the key intermediate, 4-nitrophenylhydrazine, followed by its condensation with mucochloric acid to construct the target pyridazinone ring. A detailed discussion of the reaction mechanism and the rationale behind the experimental choices is provided. Furthermore, this guide details the essential analytical techniques for the comprehensive characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. Expected data and interpretation are presented to ensure the unambiguous identification and purity assessment of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These activities include, but are not limited to, cardiotonic, antihypertensive, anti-inflammatory, analgesic, and antimicrobial effects. The inherent structural features of the pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, allow for versatile functionalization, enabling the fine-tuning of its biological activity. The title compound, 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one, incorporates a reactive chloro-substituent at the 6-position, a common site for further molecular elaboration, and a 4-nitrophenyl group at the 2-position, which can influence the molecule's electronic properties and potential biological interactions.
This guide serves as a detailed resource for researchers and scientists involved in the synthesis and development of novel pyridazinone-based compounds. The methodologies described herein are based on established chemical principles and provide a robust framework for the successful synthesis and rigorous characterization of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one.
Synthetic Strategy and Experimental Protocols
The synthesis of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one is approached through a two-step sequence. The first step involves the preparation of the crucial hydrazine intermediate, 4-nitrophenylhydrazine, from a readily available starting material. The second, and key, step is the construction of the pyridazinone ring via the condensation of 4-nitrophenylhydrazine with mucochloric acid.
Synthesis of the Key Intermediate: 4-Nitrophenylhydrazine
The synthesis of 4-nitrophenylhydrazine is a well-established procedure that begins with the diazotization of 4-nitroaniline, followed by reduction of the resulting diazonium salt.
Reaction Scheme:
Figure 1: Synthesis of 4-Nitrophenylhydrazine hydrochloride.
Experimental Protocol:
-
Diazotization of 4-Nitroaniline:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Maintain the temperature between 0 and 5 °C and add a solution of sodium nitrite in water dropwise.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the 4-nitrophenyldiazonium chloride solution.
-
-
Reduction to 4-Nitrophenylhydrazine:
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for an additional hour.
-
Collect the precipitated yellow solid of 4-nitrophenylhydrazine hydrochloride by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Dry the product under vacuum. The free base can be obtained by neutralization with a suitable base, such as sodium bicarbonate, if required for the subsequent reaction.
-
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures, leading to unwanted side products.
-
Tin(II) Chloride: Tin(II) chloride is a common and effective reducing agent for the conversion of diazonium salts to hydrazines.
Synthesis of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
The core of this synthesis is the cyclocondensation reaction between 4-nitrophenylhydrazine and mucochloric acid. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of mucochloric acid, followed by cyclization and dehydration to form the pyridazinone ring.
Reaction Scheme:
Figure 2: Synthesis of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one.
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of 4-nitrophenylhydrazine (or its hydrochloride salt) and mucochloric acid.
-
Add glacial acetic acid as the solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into a beaker containing ice-water.
-
A solid precipitate of the crude product should form.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one.
-
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Glacial acetic acid serves as both a solvent and a catalyst for this condensation reaction. Its acidic nature facilitates the dehydration step in the cyclization process.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds, removing impurities and leading to a crystalline product with a sharp melting point.
Characterization of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₆ClN₃O₃ |
| Molecular Weight | 251.63 g/mol |
| Appearance | Expected to be a crystalline solid (e.g., yellow) |
| Melting Point | A sharp melting point is expected for a pure compound. For a related compound, 2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one, the melting point is reported as 143-145 °C[1]. The melting point of the title compound is expected to be in a similar range. |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR spectra should be recorded.
Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Doublet | 1H | H-4 (Pyridazinone ring) |
| ~7.0 - 7.3 | Doublet | 1H | H-5 (Pyridazinone ring) |
| ~8.2 - 8.4 | Doublet | 2H | Protons ortho to the nitro group on the phenyl ring |
| ~7.8 - 8.0 | Doublet | 2H | Protons meta to the nitro group on the phenyl ring |
Note: The exact chemical shifts may vary depending on the solvent used. The coupling constants between the pyridazinone ring protons (H-4 and H-5) are expected to be in the range of 9-10 Hz.
Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (Carbonyl carbon of the pyridazinone ring) |
| ~145 - 150 | C-NO₂ (Carbon on the phenyl ring attached to the nitro group) |
| ~140 - 145 | C-6 (Carbon on the pyridazinone ring attached to chlorine) |
| ~130 - 135 | C-3 (Carbon on the pyridazinone ring) |
| ~125 - 130 | CH carbons of the phenyl ring |
| ~120 - 125 | CH carbons of the phenyl ring |
| ~115 - 120 | C-4 (Pyridazinone ring) |
| ~110 - 115 | C-5 (Pyridazinone ring) |
Note: The chemical shifts are approximate and can be influenced by the solvent and other factors. For a closely related compound, 2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one, the carbonyl carbon appears at δ 158.74 ppm[1].
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (in KBr):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1660 - 1680 | Strong | C=O stretching (Amide carbonyl) |
| ~1590 - 1610 | Medium | C=N stretching (Pyridazinone ring) |
| ~1500 - 1530 | Strong | Asymmetric NO₂ stretching |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretching |
| ~1000 - 1100 | Medium | C-Cl stretching |
Note: The strong absorption band for the carbonyl group is a characteristic feature of pyridazinones. For the related 2-(4-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one, a strong C=O stretch is observed at 1662.6 cm⁻¹[1].
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.63). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.
-
Fragmentation Pattern: The fragmentation pattern may involve the loss of the nitro group (NO₂), the chloro group (Cl), and other characteristic fragments of the pyridazinone and nitrophenyl rings. Predicted mass spectral data from PubChem suggests a monoisotopic mass of 251.00977 Da.
Self-Validating Systems and Trustworthiness
The protocols described in this guide are designed to be self-validating. The successful synthesis of the intermediate, 4-nitrophenylhydrazine, can be confirmed by its characteristic yellow color and melting point before proceeding to the final step. The purity of the final product, 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one, is validated through a combination of techniques:
-
Sharp Melting Point: A narrow melting point range indicates a high degree of purity.
-
Consistent Spectroscopic Data: The obtained NMR, IR, and MS data should be consistent with the expected structure and with each other. For instance, the number of protons and carbons observed in the NMR spectra should match the molecular formula, and the functional groups identified by IR should be consistent with the structure.
-
Chromatographic Purity: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
By employing these complementary analytical techniques, researchers can have a high degree of confidence in the identity and purity of the synthesized compound.
Conclusion
This technical guide has presented a detailed and logical pathway for the synthesis and characterization of 6-Chloro-2-(4-nitro-phenyl)-2H-pyridazin-3-one. The described two-step synthesis, involving the preparation of 4-nitrophenylhydrazine and its subsequent condensation with mucochloric acid, is a robust and efficient method for obtaining the target molecule. The comprehensive characterization protocol, utilizing NMR, IR, and Mass Spectrometry, provides a framework for the unambiguous confirmation of the compound's structure and purity. This guide is intended to empower researchers in the field of medicinal chemistry to confidently synthesize and study this and related pyridazinone derivatives, paving the way for the discovery of new therapeutic agents.
References
-
Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules, 14(9), 3512-3523. Available from: [Link]
-
6-chloro-2-(4-nitro-phenyl)-2h-pyridazin-3-one. PubChem. (n.d.). Retrieved from [Link]
